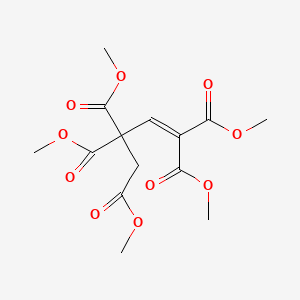
Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate is an organic compound with a complex structure. It consists of 18 hydrogen atoms, 14 carbon atoms, and 10 oxygen atoms, making a total of 42 atoms . This compound is notable for its multiple ester groups and its unique structural configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate typically involves the esterification of but-1-ene-1,1,3,3,4-pentacarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted esters.
Applications De Recherche Scientifique
Pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Industry: The compound is used in the production of polymers and as a plasticizer in various materials.
Mécanisme D'action
The mechanism by which pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical pathways. The compound’s multiple ester groups make it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-1-ene-1,1,3,3,4-pentacarboxylic acid: The parent acid of pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate.
Dimethyl but-1-ene-1,1,3,3,4-pentacarboxylate: A similar ester with fewer methyl groups.
Uniqueness
This compound is unique due to its high degree of methylation, which affects its reactivity and solubility. The multiple ester groups also provide multiple sites for chemical modification, making it a valuable compound in synthetic chemistry.
Propriétés
Numéro CAS |
92078-63-2 |
|---|---|
Formule moléculaire |
C14H18O10 |
Poids moléculaire |
346.29 g/mol |
Nom IUPAC |
pentamethyl but-1-ene-1,1,3,3,4-pentacarboxylate |
InChI |
InChI=1S/C14H18O10/c1-20-9(15)7-14(12(18)23-4,13(19)24-5)6-8(10(16)21-2)11(17)22-3/h6H,7H2,1-5H3 |
Clé InChI |
QPLQOMFWNZNAPO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C=C(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



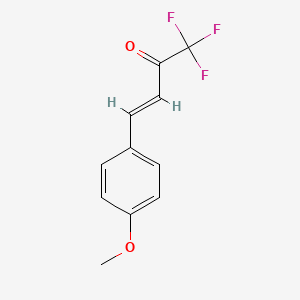
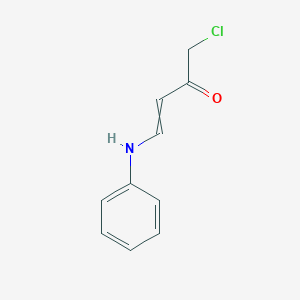
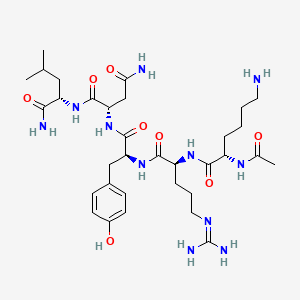

![3-[Tris(decyloxy)silyl]propanenitrile](/img/structure/B14360153.png)
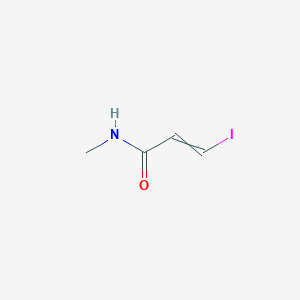
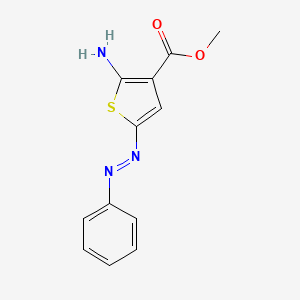
![2,2,2-Trichloro-N-[(Z)-chloro(phenylimino)methyl]ethanimidoyl chloride](/img/structure/B14360175.png)
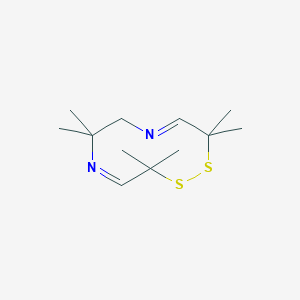
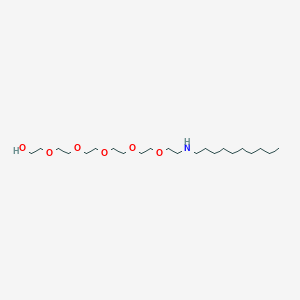
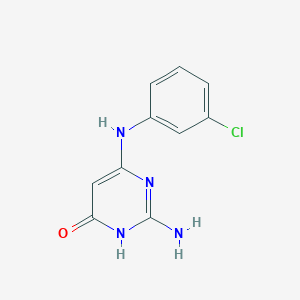
![6-{[4-(2-Methylpropoxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B14360194.png)
![4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine](/img/structure/B14360198.png)
